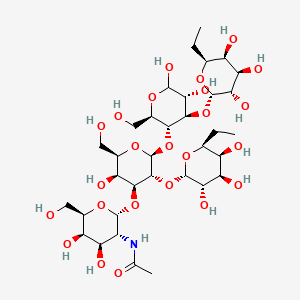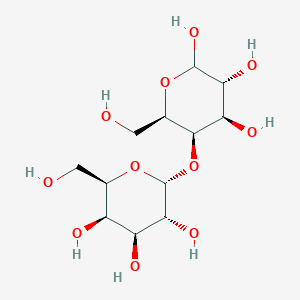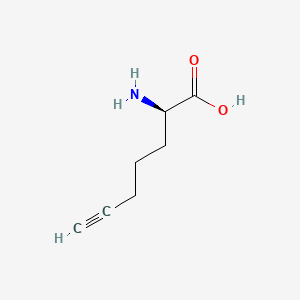
1-(3-Bromo-5-chloropyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Bromo-5-chloropyridin-2-YL)ethanone” is a chemical compound with the CAS Number: 1256823-11-6 . It has a molecular weight of 234.48 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3 . The InChI key is KMNWYNVTWPFJNR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical form of “this compound” is solid .Scientific Research Applications
Organic Synthesis Applications
Organic synthesis often utilizes halogenated compounds as precursors or intermediates for the synthesis of complex molecules. For example, the study on the synthesis and applications of 3-hydroxycoumarin demonstrates the importance of precursor molecules in developing bioactive compounds with potential applications in pharmacology and agrochemical industries (Jules Yoda, 2020). Similar methodologies could be applicable to 1-(3-Bromo-5-chloropyridin-2-yl)ethanone in synthesizing novel heterocyclic compounds.
Material Science and Electrochemistry
In material science and electrochemical applications, haloaluminate room-temperature ionic liquids (RTILs) have shown significant progress (T. Tsuda, G. Stafford, C. Hussey, 2017). The study discusses the utility of RTILs in electroplating and energy storage, highlighting the evolving landscape of chemical applications in technological advancements. The chemical properties of this compound could provide insights into new materials or electrochemical processes.
Environmental Studies
The persistence of brominated flame retardants (BFRs) in the environment and their potential risks, as discussed in research on novel brominated flame retardants, underscores the need for understanding the environmental fate and impact of halogenated organic compounds (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020). This research can be paralleled with studies on this compound to assess its environmental stability, degradation pathways, and potential ecological impacts.
Safety and Hazards
Properties
IUPAC Name |
1-(3-bromo-5-chloropyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNWYNVTWPFJNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857413 |
Source


|
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256823-11-6 |
Source


|
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)




